Cc-115
Overview
Description
CC-115 is a potent dual inhibitor of DNA-dependent protein kinase (DNA-PK) and mammalian target of rapamycin (mTOR). It has shown significant potential in scientific research, particularly in the fields of oncology and molecular biology. The compound is known for its ability to block both mTORC1 and mTORC2 signaling pathways, making it a valuable tool in the study of cellular processes and cancer treatment .
Scientific Research Applications
CC-115 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study kinase inhibition and signal transduction pathways.
Biology: Helps in understanding cellular processes such as DNA repair, cell growth, and apoptosis.
Medicine: Investigated for its potential in cancer therapy, particularly in targeting tumors with dysregulated mTOR signaling.
Industry: Utilized in the development of new therapeutic agents and in drug discovery programs
Mechanism of Action
Target of Action
CC-115 is a dual inhibitor that primarily targets two key proteins: the mammalian target of rapamycin (mTOR) kinase and DNA-dependent protein kinase (DNA-PK) . These proteins play crucial roles in cellular processes such as cell growth, proliferation, and DNA repair .
Mode of Action
This compound binds to and inhibits the activity of both mTOR and DNA-PK . By inhibiting mTOR, this compound blocks both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2) signaling . This leads to a reduction in cellular proliferation of cancer cells expressing mTOR .
On the other hand, by inhibiting DNA-PK, this compound blocks the DNA damage repair pathways . This leads to a blockade of DNA-PK-mediated non-homologous end joining (NHEJ), a key process in DNA repair . This compound also indirectly reduces the phosphorylation of ataxia-telangiectasia mutated kinase (ATM) and its substrates, as well as homologous recombination (HR) .
Biochemical Pathways
The inhibition of mTOR and DNA-PK by this compound affects several biochemical pathways. The mTOR pathway, which is involved in cell growth and proliferation, is strongly inhibited by this compound . Additionally, DNA repair pathways, including NHEJ and HR, are also affected . This dual inhibition leads to potent anti-tumor activity against a large panel of hematopoietic and solid cancer cell lines .
Pharmacokinetics
The pharmacokinetics of this compound are currently being studied in clinical trials .
Result of Action
The result of this compound’s action at the molecular and cellular level is a reduction in cellular proliferation and an increase in cell death . This is due to the inhibition of mTOR signaling and DNA repair pathways . In addition, this compound has been shown to induce apoptosis in a subset of cancer lines .
Action Environment
Environmental factors such as the expression of ATP-binding cassette transporters, including ABCB1 and ABCG2, may affect the outcome of this compound treatment . These transporters contribute to drug resistance, and their expression could potentially affect the efficacy and stability of this compound . Furthermore, the combination of this compound with other treatments, such as androgen receptor (AR) inhibition or chemotherapy, can influence its action and efficacy .
Safety and Hazards
Future Directions
CC-115 is currently being studied in phase I/II clinical trials . It has shown potent anti-tumor activity against a large panel of hematopoietic and solid cancer cell lines . Based on the data, this compound treatment could be a promising approach for patients with metastatic melanoma, particularly in combination with radiotherapy .
Biochemical Analysis
Biochemical Properties
Cc-115 interacts with key enzymes and proteins involved in cell growth and survival. It inhibits the mTORC1/2 complexes and DNA-PK, which are crucial components of the PI3K-Akt-mTOR signaling cascade . This cascade is essential for tumorigenesis, development, and progression of NSCLC .
Cellular Effects
This compound has been shown to inhibit cell viability, proliferation, and cell cycle progression in NSCLC cells . It also hinders cell migration and invasion . In mCRPC, this compound combined with androgen receptor (AR) inhibition has shown promising antitumor activity .
Molecular Mechanism
At the molecular level, this compound exerts its effects by blocking the activation of mTORC1/2 and DNA-PK . This dual inhibition leads to a decrease in cell proliferation and an increase in apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown long-term effects on cellular function. For instance, in a phase 1b multicentre trial, the median time-to-PSA progression was ≥ 14.7 months and median rPFS was 22.1 months .
Dosage Effects in Animal Models
In animal models, oral administration of this compound has been shown to remarkably suppress primary NSCLC cell xenograft growth
Metabolic Pathways
This compound is involved in the PI3K-Akt-mTOR signaling cascade, a key metabolic pathway in NSCLC . It interacts with enzymes such as mTOR and DNA-PK, leading to changes in metabolic flux and metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CC-115 involves multiple steps, starting from commercially available starting materials. The key steps typically include:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions. This often involves the use of reagents such as phosphorus oxychloride and various amines under controlled temperature and pH conditions.
Functional Group Modifications: Subsequent steps involve the introduction of functional groups that enhance the compound’s biological activity. This may include halogenation, nitration, or alkylation reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. This involves optimizing reaction conditions to maximize yield and minimize production costs. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
CC-115 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can modify specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule, altering its biological activity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include oxidized, reduced, or substituted derivatives of this compound, each with potentially different biological activities and applications .
Comparison with Similar Compounds
Similar Compounds
KU-55933: Another DNA-PK inhibitor, but with different selectivity and potency.
Voxtalisib: A PI3K/mTOR inhibitor with broader kinase inhibition profile.
Torin 2: A selective mTOR inhibitor with distinct pharmacokinetic properties.
Uniqueness of CC-115
This compound stands out due to its dual inhibition of both DNA-PK and mTOR, providing a unique mechanism of action that targets multiple pathways simultaneously. This dual inhibition is particularly advantageous in cancer therapy, where redundancy in signaling pathways often leads to resistance against single-target treatments .
Properties
IUPAC Name |
5-ethyl-3-[2-methyl-6-(1H-1,2,4-triazol-5-yl)pyridin-3-yl]-7,8-dihydropyrazino[2,3-b]pyrazin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N8O/c1-3-24-13(25)7-18-15-16(24)22-12(6-17-15)10-4-5-11(21-9(10)2)14-19-8-20-23-14/h4-6,8H,3,7H2,1-2H3,(H,17,18)(H,19,20,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYLVKUGJMYTFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CNC2=NC=C(N=C21)C3=C(N=C(C=C3)C4=NC=NN4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228013-15-7 | |
Record name | CC-115 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1228013157 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CC-115 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12740 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CC-115 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FII75TFH5L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.